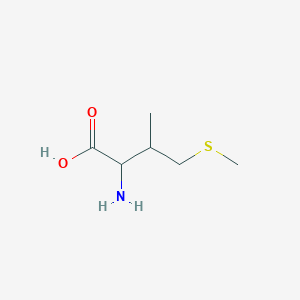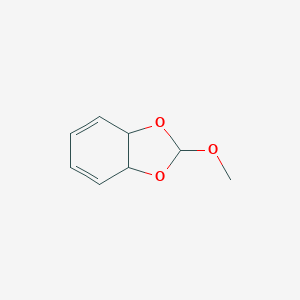
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole, also known as safrole, is a natural organic compound found in the essential oils of various plants, including sassafras and camphor trees. Safrole has been widely used in the perfume and flavor industries due to its pleasant aroma and taste. However, it has also gained attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole is not fully understood, but it is believed to act on various molecular targets, including the arachidonic acid pathway, ion channels, and neurotransmitter receptors. Safrole has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as activate the opioid and cannabinoid receptors.
Efectos Bioquímicos Y Fisiológicos
Safrole has been shown to have a range of biochemical and physiological effects, including antioxidant and hepatoprotective properties. It has also been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole in lab experiments is its availability and relatively low cost. However, its potential toxicity and the need for careful handling and disposal of the compound are limitations that need to be considered.
Direcciones Futuras
Future research on 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies could also investigate the safety and toxicity of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and its derivatives, as well as the development of new synthesis methods and drug delivery systems.
Métodos De Síntesis
Safrole can be synthesized through various methods, including the isomerization of iso2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and the oxidation of piperonal. One of the most common methods of synthesis involves the reduction of iso2-Methoxy-3a,7a-dihydro-1,3-benzodioxole using sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Safrole has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antimicrobial effects. It has also been investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propiedades
Número CAS |
104286-28-4 |
|---|---|
Nombre del producto |
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole |
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-methoxy-3a,7a-dihydro-1,3-benzodioxole |
InChI |
InChI=1S/C8H10O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-8H,1H3 |
Clave InChI |
PJYWSYOUGQJTTB-UHFFFAOYSA-N |
SMILES |
COC1OC2C=CC=CC2O1 |
SMILES canónico |
COC1OC2C=CC=CC2O1 |
Sinónimos |
1,3-Benzodioxole, 3a,7a-dihydro-2-methoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




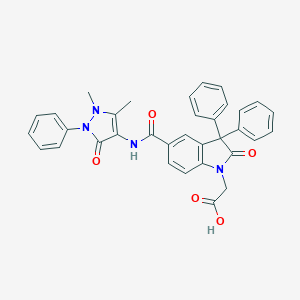
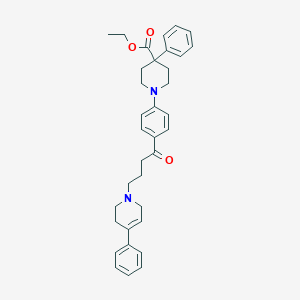
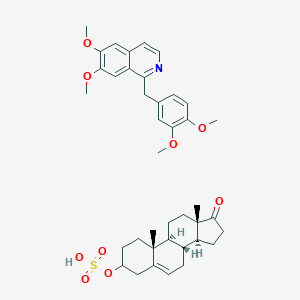
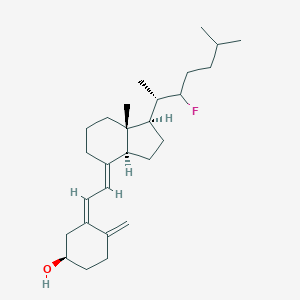


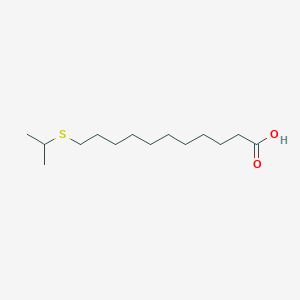

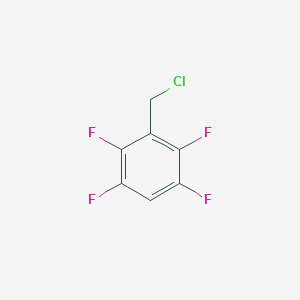
![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
